8-Ethyl-4H-benzo[1,4]oxazin-3-one
Description
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
8-ethyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H11NO2/c1-2-7-4-3-5-8-10(7)13-6-9(12)11-8/h3-5H,2,6H2,1H3,(H,11,12) |
InChI Key |
GIYIPNVUENKRET-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)NC(=O)CO2 |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Benzoxazin 3 Ones and Their Functionalized Derivatives
Strategies for Constructing the 1,4-Benzoxazin-3-one Core
The fundamental framework of 1,4-benzoxazin-3-one is a bicyclic system where a benzene (B151609) ring is fused to an oxazine (B8389632) ring. The synthesis of this core is a critical first step and has been approached through several key methods.
Cyclization Reactions from 2-Aminophenol (B121084) Precursors
A primary and straightforward method for the synthesis of the 1,4-benzoxazin-3-one scaffold involves the use of 2-aminophenol and its derivatives as starting materials. This approach typically involves an N-acylation followed by an intramolecular cyclization.
One common pathway is the reaction of a 2-aminophenol derivative with an α-haloacetyl halide, such as chloroacetyl chloride, or with an α-haloester like ethyl chloroacetate. nih.gov The initial step is the acylation of the amino group of the 2-aminophenol. The subsequent step is an intramolecular Williamson ether synthesis, where the phenoxide, formed under basic conditions, displaces the halide to form the oxazine ring.
Another effective method involves a one-pot reaction between 2-aminophenols and 2-bromoalkanoates. arkat-usa.org This reaction can be carried out in a deep eutectic solvent (DES), such as one composed of choline (B1196258) chloride and urea (B33335), at room temperature without the need for an additional catalyst or base. arkat-usa.org The DES is believed to activate the hydroxyl group of the 2-aminophenol, facilitating its attack on the C-Br bond of the bromoalkanoate, which is followed by ring closure to form the benzoxazinone (B8607429) core. arkat-usa.org
The table below summarizes representative conditions for this type of cyclization.
| Starting Materials | Reagents | Solvent | Conditions | Product | Reference |
| 2-Aminophenol | Chloroacetyl chloride | Acetone | Base (e.g., K2CO3) | 4H-Benzo nih.govoxazin-3-one | nih.gov |
| 2-Aminophenol | Ethyl 2-bromopropanoate | Choline chloride/urea | Room Temperature | 2-Methyl-4H-benzo nih.govoxazin-3-one | arkat-usa.org |
Smiles Rearrangement Approaches in 1,4-Benzoxazinone Synthesis
The Smiles rearrangement offers an alternative and powerful intramolecular nucleophilic aromatic substitution strategy for the synthesis of 1,4-benzoxazin-3-one derivatives. This method typically involves the rearrangement of an O-aryl or N-aryl ether.
A notable application of this rearrangement involves the treatment of N-substituted 2-chloroacetamides with substituted 2-chlorophenols. nih.govnih.gov In this process, the phenoxide, generated from the 2-chlorophenol, first displaces the chloride from the N-substituted 2-chloroacetamide (B119443) to form an intermediate ether. This intermediate then undergoes the Smiles rearrangement, where the amide nitrogen attacks the aromatic ring, leading to the cyclized product and expulsion of a chloride ion. nih.govnih.gov This method has been shown to be effective for producing a variety of substituted 1,4-benzoxazinones in excellent yields. nih.govnih.gov
The reaction is often carried out in a high-boiling polar aprotic solvent like dimethylformamide (DMF) with a base such as cesium carbonate to facilitate the cyclization. nih.govnih.gov
Multicomponent Reaction Methodologies
Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to synthesize complex molecules like 1,4-benzoxazinone derivatives in a single step from three or more starting materials.
For instance, a one-pot, three-component reaction for the synthesis of pyrrolo[1,2-d] nih.govbenzoxazines utilizes 2-aminophenols, dialkylacetylenedicarboxylates, and β-nitrostyrene derivatives. nih.gov While the final product is a more complex fused system, the initial steps involve the formation of a 1,4-benzoxazine intermediate, showcasing the potential of MCRs in building this core structure. These reactions are often promoted by catalysts and can be performed in environmentally benign solvents like water. nih.gov
Stereoselective Synthesis of Chiral 1,4-Benzoxazinone Derivatives
The synthesis of chiral 1,4-benzoxazin-3-one derivatives is of significant interest due to the potential for enantiomer-specific biological activity. Stereoselective methods aim to control the formation of stereocenters within the molecule.
An efficient method for producing chiral 2-substituted 1,4-benzoxazin-3-ones is through the iridium-catalyzed enantioselective hydrogenation of 2-alkylidene 1,4-benzoxazin-3-ones. This reaction utilizes a chiral phosphine-oxazoline ligand to direct the hydrogenation, resulting in high yields and excellent enantioselectivities (up to 99% ee). This process is highly effective for creating a chiral center at the C-2 position of the benzoxazinone ring.
Functionalization and Derivatization at Specific Positions
Once the 1,4-benzoxazin-3-one core is established, further functionalization can be carried out to introduce various substituents at specific positions on the benzene ring or the heterocyclic ring.
Strategies for Substitution at the C-8 Position of the Benzene Ring
The synthesis of 8-Ethyl-4H-benzo nih.govoxazin-3-one requires the introduction of an ethyl group at the C-8 position of the benzoxazinone ring. The most direct strategy to achieve this is to start with a precursor that already contains the desired substituent on the benzene ring.
The key starting material for this synthesis is 2-amino-3-ethylphenol. researchgate.net The synthesis of this precursor can be achieved through methods such as the reduction of 2-nitro-3-ethylphenol. The reduction of the nitro group to an amine can be carried out using standard procedures, for example, with hydrogen gas in the presence of a palladium catalyst.
Once 2-amino-3-ethylphenol is obtained, the 1,4-benzoxazin-3-one ring can be constructed using the cyclization methods described previously (Section 2.1.1). For example, reacting 2-amino-3-ethylphenol with chloroacetyl chloride in the presence of a base would lead to the formation of 8-Ethyl-4H-benzo nih.govoxazin-3-one.
The table below outlines the synthetic sequence for obtaining the target compound.
| Step | Precursor | Reagents and Conditions | Intermediate/Product | Reference |
| 1 | 3-Ethyl-2-nitrophenol | H2, Pd/C | 2-Amino-3-ethylphenol | |
| 2 | 2-Amino-3-ethylphenol | Chloroacetyl chloride, Base | 8-Ethyl-4H-benzo nih.govoxazin-3-one |
This targeted approach, beginning with a pre-functionalized benzene ring, is a common and effective strategy for the synthesis of specifically substituted heterocyclic compounds.
Functionalization at the N-4 Position
The nitrogen atom at the 4-position of the 1,4-benzoxazin-3-one ring is a common site for introducing a variety of substituents to modulate the molecule's properties. N-alkylation and N-acylation are primary methods for this functionalization.
One effective method involves the reaction of 2H-benzo[b] researchgate.netresearchgate.netoxazin-3(4H)-one with bromo-propyl derivatives. For instance, 4-(3-bromopropyl)-2H-benzo[b] researchgate.netresearchgate.netoxazin-3(4H)-one can be synthesized and subsequently reacted with carbothioamides in the presence of potassium carbonate (K2CO3) and dry N,N-dimethylformamide (DMF) to yield N-substituted products researchgate.net.
Another approach utilizes a "click chemistry" strategy. This begins with the N-alkylation of a 1,4-benzoxazin-3-one with propargyl bromide to introduce a terminal alkyne. This propargylated intermediate, 4-(prop-2-yn-1-yl)-2H- researchgate.netresearchgate.net-benzoxazin-3-one, then serves as a dipolarophile in a 1,3-dipolar cycloaddition with an azide, effectively linking a triazole moiety to the N-4 position nih.gov. This method allows for the creation of complex polyheterocyclic structures attached to the benzoxazinone core nih.gov.
A green and efficient one-pot synthesis has been developed using a deep eutectic solvent (DES) composed of choline chloride and urea. This method facilitates the chemoselective reaction between N-alkylated 2-aminophenols and 2-bromoalkanoates at room temperature without the need for an additional catalyst or base, yielding various N-substituted 1,4-benzoxazin-3-ones arkat-usa.org.
The table below summarizes the synthesis of N-4 functionalized 1,4-benzoxazin-3-one derivatives.
| N-4 Substituent | Reagents and Conditions | Yield | Reference |
|---|---|---|---|
| Propargyl | 1,4-Benzoxazin-3-one, Propargyl bromide, Base | Good | nih.gov |
| Various Alkyl/Aryl via Triazole | 4-(Prop-2-yn-1-yl)-2H- researchgate.netresearchgate.net-benzoxazin-3-one, Allylic azide, Cu(I) catalyst | Satisfactory | nih.gov |
| Various Alkyl | N-alkylated 2-aminophenols, 2-Bromoalkanoates, Choline chloride/urea DES | Not specified | arkat-usa.org |
Modifications at the C-2 Position of the Oxazinone Ring
The C-2 position of the 1,4-benzoxazin-3-one ring is another key site for introducing chemical diversity. Modifications at this position can significantly influence the biological activity of the resulting compounds.
One-pot tandem reactions provide an efficient route to 2-aryl-1,4-benzoxazin-3-ones. A method involving an anionic cyclization/alkylation of N-Boc-O-benzylated-2-aminophenols has been described researchgate.net. In this process, the tert-butoxide liberated during the cyclization facilitates the deprotonation necessary for the subsequent alkylation, allowing for the introduction of various aryl groups at the C-2 position researchgate.net.
Palladium-catalyzed intramolecular C–O bond formation is another powerful technique used to create both aryl- and alkyl-substituted benzoxazinones rsc.org. Furthermore, novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety have been synthesized nih.gov. This involves introducing a functionalized methylene (B1212753) bridge at the C-2 position, leading to compounds with potential antifungal properties nih.gov. For example, the reaction of an appropriate hydrazide with a ketone or aldehyde can form an acylhydrazone which is then linked to the C-2 position of the benzoxazinone ring nih.gov.
The following table presents examples of modifications at the C-2 position.
| C-2 Substituent Type | Synthetic Approach | Key Reagents | Reference |
|---|---|---|---|
| Aryl | Tandem Anionic Cyclisation/Alkylation | N-Boc-O-benzylated-2-aminophenols, tert-butoxide | researchgate.net |
| Aryl and Alkyl | Palladium-Catalyzed Intramolecular C–O Bond Formation | Pd/PtBu3 catalyst | rsc.org |
| Acylhydrazone moiety | Condensation and linkage | Hydrazides, Aldehydes/Ketones | nih.gov |
Optimization of Reaction Conditions and Yields in 1,4-Benzoxazinone Synthesis
Optimizing reaction conditions is crucial for the efficient, sustainable, and high-yield synthesis of 1,4-benzoxazinones. Research has focused on catalysts, solvents, and reaction temperature to improve synthetic outcomes.
A notable advancement is the use of biocatalysis. The enzyme Novozym 435 (Candida antarctica lipase (B570770) B) has been shown to catalyze a novel decarboxylative Michael addition for synthesizing 1,4-benzoxazinone derivatives nih.gov. This method proceeds under mild conditions (40 °C) and avoids harsh reagents. The choice of solvent was found to be critical, with acetonitrile (B52724) (MeCN) providing the highest yield compared to other organic solvents like toluene, tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM) nih.gov.
Green chemistry principles have been applied through the use of deep eutectic solvents (DES). A one-pot reaction between 2-aminophenols and 2-bromoalkanoates in a choline chloride/urea DES at room temperature proceeds efficiently without any added catalyst or base arkat-usa.org. This approach not only simplifies the procedure but also aligns with environmentally friendly practices arkat-usa.org.
Furthermore, ligand-free copper-catalyzed cascade reactions have been developed to address issues such as the need for noble metal catalysts and poor substrate scope researchgate.net. This method allows for the efficient synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from substituted chloroacetamides and 2-halophenols researchgate.net. Transition-metal-free approaches have also been reported, utilizing ethanol (B145695) as a solvent to produce 1,4-benzoxazine derivatives in good yields (up to 83%) with broad functional group tolerance rsc.org.
The table below highlights the optimization of various reaction parameters for the synthesis of 1,4-benzoxazin-3-ones.
| Parameter Optimized | Methodology | Optimal Condition | Yield | Reference |
|---|---|---|---|---|
| Catalyst | Biocatalytic Decarboxylative Michael Addition | Novozym 435 | Up to 90% | nih.gov |
| Solvent | Biocatalytic Decarboxylative Michael Addition | Acetonitrile (MeCN) | 75% | nih.gov |
| Solvent/Catalyst System | Green Synthesis | Choline chloride/urea DES (catalyst-free) | Good to Excellent | arkat-usa.org |
| Catalyst System | Cascade Reaction | Ligand-free Copper Catalyst | Not specified | researchgate.net |
| Overall Conditions | Tandem Reaction | Transition-metal-free, Ethanol solvent | Up to 83% | rsc.org |
Chemical Reactivity and Transformation Mechanisms of 1,4 Benzoxazin 3 One Derivatives
Nucleophilic Reaction Pathways of the 1,4-Benzoxazinone Scaffold
The 1,4-benzoxazinone core, being a vinylogous carbamate, exhibits nucleophilic character. nih.gov The nitrogen atom and the C2-carbon can act as nucleophilic centers, participating in various reactions. The nucleophilicity of the scaffold can be influenced by substituents on the benzoxazinone (B8607429) ring. Electron-donating groups enhance nucleophilicity, while electron-withdrawing groups decrease it. nih.gov
A notable example of the nucleophilic reactivity of 1,4-benzoxazinones is their participation in Michael additions. For instance, they can undergo a lipase-catalyzed decarboxylative Michael addition to chalcone (B49325) Michael acceptors. nih.gov This reaction proceeds via the nucleophilic attack of the 1,4-benzoxazinone on the chalcone. nih.gov The presence of electron-donating groups on the benzoxazinone ring increases the reaction yield, whereas electron-withdrawing groups lead to a decrease in yield due to reduced nucleophilicity. nih.gov
The nitrogen atom of the 1,4-benzoxazinone scaffold can also undergo nucleophilic attack. For example, treatment of 2-(o-arylideneaminophenyl)-3,1-benzoxazin-4-ones with various reagents can lead to the formation of different heterocyclic systems. uomosul.edu.iq
Electrophilic Reaction Pathways of the 1,4-Benzoxazinone Scaffold
The 1,4-benzoxazinone scaffold can also undergo electrophilic reactions, primarily on the fused benzene (B151609) ring. The positions for electrophilic substitution are directed by the activating effect of the oxygen and nitrogen atoms of the heterocyclic ring.
One of the common electrophilic reactions is bromination. For example, the bromination of 2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one results in the formation of a dibromo anthranilic acid derivative. raco.cat
Furthermore, Friedel-Crafts reactions can be performed on the 1,4-benzoxazinone core. The reaction of 6,8-dibromo-(4H)-3,1-benzoxazinone with aromatic hydrocarbons like benzene, ethylbenzene, m-xylene, and p-xylene (B151628) can lead to the formation of benzophenone (B1666685) derivatives. semanticscholar.org The outcome of the reaction can be influenced by the steric bulk of the aromatic hydrocarbon. semanticscholar.org
Rearrangement Reactions Involving the 1,4-Benzoxazinone Moiety
The 1,4-benzoxazinone ring system can undergo various rearrangement reactions, leading to the formation of different heterocyclic structures. These rearrangements are often promoted by basic or acidic conditions.
A notable rearrangement is the Smiles rearrangement, which has been utilized in the synthesis of benzo[b] nih.govnih.govoxazin-3(4H)-ones. dntb.gov.ua Another significant rearrangement is the Favorskii-like rearrangement, which has been proposed in the formation of a fused benzothiazole (B30560) and benzo nih.govnih.govoxazin-3(4H)-one moiety. nih.gov This rearrangement is thought to proceed through a three-membered intermediate under basic conditions. nih.gov
The Boulton–Katritzky rearrangement is another example, observed in the base-promoted transformation of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones. beilstein-journals.org While not directly involving a benzoxazinone, this type of rearrangement highlights the potential for complex transformations in related heterocyclic systems.
Cycloaddition Chemistry of 1,4-Benzoxazinone Systems
1,4-Benzoxazinone derivatives can participate in cycloaddition reactions, serving as valuable building blocks for the synthesis of more complex heterocyclic frameworks. These reactions leverage the diene-like character of the heterocyclic ring.
Vinyl- and alkynyl-substituted benzoxazinone-derived zwitterionic species are employed in catalytic [4+1], [4+2], and [4+3] dipolar cycloaddition reactions for the asymmetric preparation of aza-heterocycles. nih.gov Specifically, 1,4-oxazinones readily undergo [4+2] cycloadditions with alkyne substrates. digitellinc.com The resulting bicycloadduct can then undergo a retro [4+2] cycloreversion, leading to the formation of pyridine (B92270) products with the extrusion of carbon dioxide. digitellinc.com
In contrast, the cycloaddition of 1,4-oxazinones with alkenes typically affords a stable bicycloadduct that does not readily undergo the retro-Diels-Alder reaction. digitellinc.com Furthermore, photochemical [2+2] cycloaddition reactions of 1,4-benzoxazin-2-ones with electron-poor olefins have also been reported. acs.org
A catalyst-controlled cycloisomerization/[4+3] cycloaddition sequence has also been developed to construct complex fused heterocyclic systems, demonstrating the versatility of cycloaddition strategies in this area. rsc.org
Advanced Spectroscopic and Structural Elucidation Techniques for 1,4 Benzoxazin 3 One Analogues
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 1,4-benzoxazin-3-one analogues. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular framework.
In the ¹H NMR spectrum of 1,4-benzoxazin-3-one analogues, the protons on the aromatic ring typically appear as a complex multiplet in the range of δ 6.8-7.9 ppm. The chemical shifts and coupling patterns are influenced by the substitution on the benzene (B151609) ring. For 8-Ethyl-4H-benzo rsc.orgnih.govoxazin-3-one, the ethyl group at the C-8 position would introduce characteristic signals: a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), likely in the upfield region of the spectrum. The protons on the oxazine (B8389632) ring also exhibit distinct signals. The methylene protons at the C-2 position typically appear as a singlet around δ 4.6 ppm. nih.gov
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon (C-3) of the oxazinone ring is typically observed in the downfield region, around δ 164-167 ppm. rsc.orgarkat-usa.org The carbon atoms of the benzene ring resonate in the range of δ 110-150 ppm, with the specific shifts dependent on the electronic effects of the substituents. The carbons of the ethyl group at C-8 would be expected in the aliphatic region of the spectrum.
Heteronuclear multiple bond correlation (HMBC) experiments are also invaluable in confirming the connectivity of the molecule, showing correlations between protons and carbons that are two or three bonds apart. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 8-Ethyl-4H-benzo rsc.orgnih.govoxazin-3-one
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| H-2 | ~4.6 (s, 2H) | - |
| C-2 | - | ~68 |
| C-3 | - | ~165 |
| C-4a | - | ~130 |
| H-5 | ~7.0-7.2 (m, 1H) | ~124 |
| C-5 | - | ~124 |
| H-6 | ~7.0-7.2 (m, 1H) | ~126 |
| C-6 | - | ~126 |
| H-7 | ~7.0-7.2 (m, 1H) | ~117 |
| C-7 | - | ~117 |
| C-8 | - | ~135 |
| C-8a | - | ~145 |
| 8-CH₂ | ~2.7 (q, 2H) | ~23 |
| 8-CH₃ | ~1.2 (t, 3H) | ~14 |
| N-H | Variable | - |
Note: These are predicted values based on data from analogous compounds and known substituent effects. Actual experimental values may vary.
Vibrational Spectroscopy (IR, Raman) for Conformational and Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and providing insights into the conformational aspects of 1,4-benzoxazin-3-one analogues.
The IR spectrum of these compounds is characterized by a strong absorption band corresponding to the C=O stretching vibration of the lactam group, typically appearing in the region of 1680-1720 cm⁻¹. arkat-usa.orgpressbooks.pub The exact position of this band can be influenced by substituents on the aromatic ring. The N-H stretching vibration of the secondary amide is usually observed as a broad band in the range of 3100-3300 cm⁻¹. The C-O-C stretching of the ether linkage within the oxazine ring gives rise to absorptions around 1200-1250 cm⁻¹. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹, while the C-H stretching of the ethyl group would be expected in the 2850-2960 cm⁻¹ region. pressbooks.pub The presence of a benzene ring is further confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ range. researchgate.net
Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, aromatic ring vibrations are often more intense and can provide detailed information about substitution patterns.
Table 2: Characteristic IR Absorption Frequencies for 8-Ethyl-4H-benzo rsc.orgnih.govoxazin-3-one
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C=O (Lactam) | Stretching | 1680 - 1720 |
| N-H | Stretching | 3100 - 3300 |
| C-O-C (Ether) | Asymmetric Stretching | 1200 - 1250 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| Aromatic C=C | Stretching | 1450 - 1600 |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. nih.gov For 8-Ethyl-4H-benzo rsc.orgnih.govoxazin-3-one, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of its molecular formula (C₁₀H₁₁NO₂).
Electron ionization (EI) mass spectrometry of 1,4-benzoxazin-3-one analogues typically shows a prominent molecular ion peak [M]⁺. The fragmentation patterns are characteristic of the benzoxazinone (B8607429) core. Common fragmentation pathways involve the loss of small molecules such as CO, CHO, and C₂H₄. For aromatic compounds with an ethyl substituent, a characteristic fragmentation is the loss of a methyl radical (•CH₃) to form a stable benzylic cation, which would be observed as a significant [M-15]⁺ peak. docbrown.info Another common fragmentation for ethyl-substituted aromatics is the loss of an ethene molecule (C₂H₄) via a McLafferty-type rearrangement if applicable, or direct cleavage, leading to an [M-28]⁺ peak. The fragmentation of the heterocyclic ring can also lead to characteristic ions.
Table 3: Predicted Key Mass Spectrometry Fragments for 8-Ethyl-4H-benzo rsc.orgnih.govoxazin-3-one
| m/z Value | Proposed Fragment Ion | Description |
| 177 | [C₁₀H₁₁NO₂]⁺ | Molecular Ion [M]⁺ |
| 162 | [C₉H₈NO₂]⁺ | Loss of a methyl radical (•CH₃) from the ethyl group, [M-15]⁺ |
| 149 | [C₈H₇NO₂]⁺ | Loss of ethene (C₂H₄) from the ethyl group, [M-28]⁺ |
| 149 | [C₉H₉NO]⁺ | Loss of carbon monoxide (CO) from the molecular ion, [M-28]⁺ |
| 134 | [C₈H₈NO]⁺ | Further fragmentation of the ring |
| 106 | [C₇H₈N]⁺ | Fragmentation of the heterocyclic ring |
| 77 | [C₆H₅]⁺ | Phenyl cation, characteristic of benzene derivatives |
X-ray Crystallography for Precise Three-Dimensional Structural Analysis and Polymorphism Studies
For 1,4-benzoxazin-3-one analogues, X-ray diffraction studies have confirmed the planarity of the benzoxazinone ring system. researchgate.net The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonding, particularly involving the N-H group of the lactam and the carbonyl oxygen, as well as π-π stacking interactions between the aromatic rings. researchgate.net
Computational and Theoretical Studies on 1,4 Benzoxazin 3 One Systems
Quantum Chemical Calculations (e.g., DFT, MP2) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are pivotal in understanding the electronic structure and predicting the reactivity of 1,4-benzoxazin-3-one derivatives. DFT has been widely employed to study the electronic properties of molecules related to 8-Ethyl-4H-benzo researchgate.netwikipedia.orgoxazin-3-one. nih.govresearchgate.net
The Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of chemical species. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions, as they represent the molecule's ability to donate and accept electrons, respectively. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov A smaller gap generally implies higher reactivity.
For the broader class of 1,4-benzoxazin-3-one derivatives, the distribution of HOMO and LUMO is typically spread across the benzoxazinone (B8607429) core. researchgate.net In a study on related benzothiazine derivatives, DFT calculations at the B3LYP/6-311G** level of theory were used to determine various reactivity descriptors. nih.gov These descriptors, including HOMO and LUMO energies, electron affinity, ionization potential, chemical potential, hardness, and softness, provide a detailed picture of the molecule's reactivity. nih.govnih.gov For instance, a higher HOMO energy indicates a better electron-donating ability, while a lower LUMO energy suggests a greater electron-accepting capacity. researchgate.net
Table 1: Global Reactivity Descriptors for a Representative 1,4-Benzoxazin-3-one Derivative (Illustrative Data)
| Descriptor | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
| Ionization Potential | 6.5 |
| Electron Affinity | 1.8 |
| Chemical Potential | -4.15 |
| Hardness | 2.35 |
| Softness | 0.43 |
| Electrophilicity Index | 3.67 |
Note: The values in this table are illustrative for a generic 1,4-benzoxazin-3-one derivative and are based on typical ranges found in the literature for similar heterocyclic systems. nih.govnih.gov
The electrophilicity index, a measure of an electrophile's ability to accept electrons, is another important descriptor derived from HOMO and LUMO energies. nih.gov These computational analyses help in understanding the electronic behavior of 8-Ethyl-4H-benzo researchgate.netwikipedia.orgoxazin-3-one and its potential interactions in chemical reactions.
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions involving 1,4-benzoxazin-3-ones. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the most energetically favorable reaction pathways. For instance, DFT calculations have been used to propose mechanisms for the formation of complex structures containing the benzo researchgate.netwikipedia.orgoxazin-3(4H)-one moiety. nih.gov
In a study on the synthesis of 1,2-dihydro-1-aryl-naphtho[1,2-e] researchgate.netresearchgate.netoxazine-3-one derivatives, theoretical studies were conducted to support the proposed reaction mechanism. researchgate.net Similarly, the formation of 4H-benzo[d] researchgate.netresearchgate.netoxazin-4-ones has been investigated through computational methods to understand the reaction intermediates and the factors influencing the final product formation. researchgate.net These studies often involve locating the transition state structures and calculating their energies to determine the activation barriers of different reaction steps. This information is crucial for optimizing reaction conditions and predicting the feasibility of synthetic routes leading to compounds like 8-Ethyl-4H-benzo researchgate.netwikipedia.orgoxazin-3-one.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior
Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational landscape and dynamic behavior of molecules like 8-Ethyl-4H-benzo researchgate.netwikipedia.orgoxazin-3-one over time. These simulations solve Newton's equations of motion for a system of atoms, offering insights into how the molecule moves, flexes, and interacts with its environment.
Molecular Docking Studies for Ligand-Target Recognition and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as 8-Ethyl-4H-benzo researchgate.netwikipedia.orgoxazin-3-one, might interact with a biological target, typically a protein or a nucleic acid.
Derivatives of 1,4-benzoxazin-3-one have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. For instance, docking studies have been performed on 5-hydroxy-4H-benzo researchgate.netwikipedia.orgoxazin-3-one derivatives to understand their binding to the β2-adrenoceptor. researchgate.netacs.org These studies revealed key interactions, such as hydrogen bonding between the benzoxazinone headgroup and specific amino acid residues of the receptor. acs.org Similarly, docking has been used to predict the binding modes of 2H-benzo[b] researchgate.netwikipedia.orgoxazin-3(4H)-one derivatives as anticancer agents by examining their interactions with DNA topoisomerase II beta. nih.gov
In a study of N-(1,4-benzoxazin-3-one) urea (B33335) analogs as TRPV1 antagonists, molecular modeling was used to identify critical π-π interactions and hydrogen bonds responsible for stable binding. nih.gov For 8-Ethyl-4H-benzo researchgate.netwikipedia.orgoxazin-3-one, docking studies could predict its binding affinity and orientation within the active site of a target protein, providing a rationale for its biological activity and guiding the design of more potent analogs.
Structure Activity Relationship Sar Investigations of 1,4 Benzoxazin 3 One Derivatives
Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Analysis
To further rationalize the SAR of 1,4-benzoxazin-3-one derivatives and to guide the design of new, more potent compounds, computational methods such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) analysis are employed. nih.gov
A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For 1,4-benzoxazin-3-one derivatives, a pharmacophore model might include features such as a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic region, and an aromatic ring.
QSAR analysis aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by correlating various physicochemical properties of the molecules, known as descriptors, with their measured activity. These descriptors can include parameters related to the molecule's shape, electronic properties, and lipophilicity.
A QSAR study on a dataset of 111 natural and synthetic 1,4-benzoxazin-3-ones with antimicrobial activity revealed that different structural features were required for activity against fungi, gram-positive bacteria, and gram-negative bacteria. nih.gov The models frequently selected shape, VolSurf (a descriptor of molecular surface properties), and hydrogen bonding property descriptors as being important for activity. nih.gov The resulting QSAR models for gram-positive and gram-negative bacteria demonstrated good predictive power, indicating their utility in designing new antimicrobial agents. nih.gov
The following table illustrates the types of descriptors often used in QSAR studies of benzoxazinone (B8607429) derivatives and their significance.
| Descriptor Type | Example | Significance in SAR |
| Electronic | Dipole Moment, Partial Charges | Influences electrostatic interactions and hydrogen bonding potential. |
| Steric | Molecular Volume, Surface Area, Ovality | Determines the fit of the molecule into the binding site. nih.gov |
| Hydrophobic | LogP, VolSurf | Relates to the compound's ability to cross cell membranes and engage in hydrophobic interactions. nih.gov |
| Topological | Connectivity Indices, Szeged Index | Encodes information about the branching and connectivity of the molecule. nih.gov |
| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. nih.gov |
Rational Design Principles Derived from SAR Studies for Tailored Biological Profiles
The insights gained from SAR, pharmacophore modeling, and QSAR studies provide a foundation for the rational design of new 1,4-benzoxazin-3-one derivatives with tailored biological profiles. mdpi.com By understanding which structural modifications lead to desired changes in activity, chemists can design and synthesize new compounds with improved potency, selectivity, and pharmacokinetic properties.
For example, if SAR studies indicate that a bulky hydrophobic group at a specific position on the benzene (B151609) ring enhances activity, new analogs can be designed with various hydrophobic substituents at that position. mdpi.com Similarly, if QSAR models suggest that a lower dipole moment is correlated with better activity, modifications can be made to the molecule to reduce its polarity.
The ultimate goal of these rational design efforts is to develop lead compounds with optimized therapeutic potential. mdpi.com This iterative process of design, synthesis, and biological evaluation, guided by a thorough understanding of SAR, is a cornerstone of modern drug discovery. nih.gov For instance, the systematic optimization of a high-affinity but non-selective TRPV1 antagonist with a 1,4-benzoxazin-3-one core led to the discovery of a mode-selective antagonist with a more favorable side-effect profile. nih.gov This demonstrates the power of rational design in fine-tuning the biological properties of this versatile scaffold.
Mechanistic Insights into Biological Activities of 1,4 Benzoxazin 3 One Derivatives
Enzyme Inhibition Mechanisms
Derivatives of 1,4-benzoxazin-3-one have demonstrated the ability to inhibit various enzymes through distinct molecular mechanisms, highlighting their potential as targeted therapeutic agents.
Acetylcholinesterase
Certain 2H-1,4-benzoxazin-3(4H)-one derivatives have been identified as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. For instance, one such derivative has been shown to act as a non-competitive inhibitor of human acetylcholinesterase (hAChE) with a reported Ki value of 20.2 ± 0.9 μM. nih.gov This suggests that the compound binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency. The inhibition of AChE is a key strategy in the management of Alzheimer's disease. Furthermore, the serendipitous synthesis of a compound containing a benzo nih.govnih.govoxazin-3(4H)-one moiety alongside a benzothiazole (B30560) structure has been noted for its potential as an acetylcholinesterase inhibitor, with molecular docking studies indicating interactions with critical amino acid residues. nih.gov
Cyclooxygenase-2
The role of 1,4-benzoxazin-3-one derivatives as direct inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, is an area of ongoing investigation. However, recent studies have shown that certain 2H-1,4-benzoxazin-3(4H)-one derivatives can exert anti-inflammatory effects by downregulating the expression of COX-2 at both the transcriptional and protein levels in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov This indicates an indirect modulatory effect on the COX-2 pathway, contributing to their anti-inflammatory profile.
Serine Proteases
The interaction of benzoxazinone (B8607429) derivatives with serine proteases is complex and can be isomer-specific. Derivatives of the isomeric 4H-3,1-benzoxazin-4-one have been identified as alternate substrate inhibitors of human leukocyte elastase (HLE), a serine protease involved in inflammatory processes. These compounds act through a mechanism of acylation and slow deacylation. ijpsjournal.com Specifically, substitutions at the 5-position, such as with a methyl or ethyl group, can enhance inhibitory activity against HLE by sterically hindering the deacylation of the resulting acyl-enzyme complex. ijpsjournal.com Additionally, 3,4-dihydro-2H-1,4-benzoxazine derivatives have been developed as dual inhibitors, targeting both the serine protease thrombin and the glycoprotein (B1211001) IIb/IIIa receptor. nih.gov
Receptor Modulation Mechanisms
The therapeutic potential of 1,4-benzoxazin-3-one derivatives extends to their ability to modulate the function of key cellular receptors.
Beta-2 Adrenoceptor Agonism
Derivatives of 5-hydroxy-4H-benzo nih.govnih.govoxazin-3-one have been identified as potent and selective agonists of the beta-2 adrenoceptor (β2-AR). nih.gov The agonistic activity of these compounds is crucial for their potential application in respiratory diseases. Molecular modeling has provided insights into their binding mechanism, suggesting that the 5-hydroxy-4H-benzo nih.govnih.govoxazin-3-one headgroup forms hydrogen bonds with serine residues (Ser203 and Ser207) of the β2-AR, while the ethanolamine (B43304) scaffold interacts with other key residues like Asp113 and Asn312. nih.gov One particular derivative exhibited a 1000-fold higher selectivity for β2-AR over β1-AR, underscoring the potential for developing highly targeted therapeutics from this scaffold. nih.gov
| Compound Derivative | Target Receptor | Activity | Selectivity (β2/β1) |
| 5-hydroxy-4H-benzo nih.govnih.govoxazin-3-one derivative A2 | β2-Adrenoceptor | Agonist | >1000-fold |
| 5-hydroxy-4H-benzo nih.govnih.govoxazin-3-one derivatives A1, A3-A5, A7 | β2-Adrenoceptor | Agonist | >100-fold |
Dopamine (B1211576) D2 Receptor Antagonism
The 2H-1,4-benzoxazin-3(4H)-one scaffold has been identified as a promising structure for the development of potent dopamine D2 receptor antagonists. nih.gov These compounds are being explored for their potential in treating complex neuropsychiatric disorders. Research has shown that derivatives with this scaffold can exhibit strong activity against dopamine D2 receptors, as well as serotonin (B10506) 5-HT1A and 5-HT2A receptors, making them multi-target-directed ligands. nih.gov
Cellular Pathway Modulation
Beyond direct enzyme or receptor interactions, 1,4-benzoxazin-3-one derivatives can modulate complex intracellular signaling pathways, influencing cellular responses to stress and disease states.
Nrf2-HO-1 Signaling Pathway
Recent studies have demonstrated that 2H-1,4-benzoxazin-3(4H)-one derivatives can significantly activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway. nih.gov This pathway is a critical cellular defense mechanism against oxidative stress. By activating this pathway, these compounds can reduce the production of reactive oxygen species (ROS) and alleviate inflammation, particularly in microglial cells. nih.gov Molecular docking studies suggest that these derivatives may interact with Nrf2-related binding sites, preventing its degradation by Keap1 and thereby promoting its transcriptional activity. nih.gov
Apoptotic Pathways via Caspases and p53
Several benzoxazinone derivatives have been shown to induce apoptosis in cancer cells through the modulation of key proteins in the apoptotic cascade, including p53 and caspases. nih.gov In a study investigating new derivatives of a metastable benzoxazinone scaffold, several compounds demonstrated significant antiproliferative activity against various human cancer cell lines. The mechanism of action for some of these derivatives involved a notable increase in the expression of the tumor suppressor protein p53 and caspase-3, a key executioner caspase in the apoptotic pathway. nih.gov For instance, one derivative led to an approximately 7-fold and 8-fold induction in the expression of p53 and caspase-3, respectively. nih.gov Another study revealed that a 6-amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine (ABO) derivative could inhibit oxidized LDL-induced apoptosis in human umbilical vein endothelial cells by suppressing the levels of p53. nih.gov
| Derivative | Cell Line | Effect on p53 Expression | Effect on Caspase-3 Expression |
| Benzoxazinone derivative 15 | HepG2 | ~7-fold increase | ~8-fold increase |
| Benzoxazinone derivatives 3, 7, 8 | HepG2 | ~6-8-fold increase | ~6-8-fold increase |
| 6-amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine (ABO) | HUVEC | Inhibition of oxLDL-induced increase | Not specified |
Molecular Basis of Interaction with Biological Targets
Understanding the molecular interactions between 1,4-benzoxazin-3-one derivatives and their biological targets is fundamental for rational drug design and optimization.
GPIIb/IIIa Receptor
Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have been designed to possess dual functionality, acting as both thrombin inhibitors and antagonists of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. nih.gov The design strategy involved combining pharmacophores of thrombin inhibitors and GPIIb/IIIa receptor antagonists within a single molecule. This resulted in compounds with submicromolar IC50 values for the inhibition of fibrinogen binding to the platelet GPIIb/IIIa receptor, highlighting their potential as novel antithrombotic agents. nih.gov
GABA-Aergic Receptors
Currently, there is limited specific information available in the scientific literature regarding the direct interaction of 8-Ethyl-4H-benzo nih.govnih.govoxazin-3-one or other 1,4-benzoxazin-3-one derivatives with GABA-Aergic receptors. While related heterocyclic structures such as 4H-1,4-benzothiazine-2-carboxamides have been explored as ligands for GABA-A brain receptors, the activity of the 1,4-benzoxazin-3-one scaffold at this target remains an area for future investigation. google.com
Advanced Applications and Future Research Frontiers for 1,4 Benzoxazin 3 One Chemistry
Utilization as Versatile Synthons for Advanced Chemical Structures
The 1,4-benzoxazin-3-one nucleus is a valuable and reactive building block, or synthon, for creating more complex chemical architectures. cymitquimica.com Its inherent reactivity, particularly in the presence of nucleophiles, allows for transformations into a variety of other heterocyclic systems. uomosul.edu.iqcymitquimica.com This versatility makes it a cornerstone for developing libraries of compounds with diverse biological activities. researchgate.net
Researchers have demonstrated that the benzoxazinone (B8607429) ring can be opened and reconfigured. For instance, aminolysis of 4H-3,1-benzoxazin-4-one derivatives (a related isomer) with various amines leads to the formation of corresponding amides and quinazolinones, which are themselves important pharmacophores. raco.cattandfonline.com The core structure can also be functionalized to add other moieties, such as chalcones, creating elaborate molecules with combined chemical features. raco.cat This strategic use as an intermediate is crucial in organic synthesis for accessing novel molecular frameworks that would otherwise be difficult to prepare. uomosul.edu.iqresearchgate.net
| Starting Synthon (Derivative) | Reagents/Conditions | Resulting Advanced Structure | Reference |
|---|---|---|---|
| 2H-1,4-Benzoxazin-3(4H)-one | Nucleophilic attack | Precursor for various biologically active molecules | cymitquimica.com |
| 4H-3,1-Benzoxazin-4-one bearing Chalcone (B49325) | Amines (e.g., ammonium (B1175870) acetate) | Amides and quinazolinone derivatives | raco.cat |
| N-acylanthranilic acid (precursor) | Acetic anhydride | 2–Substituted benzoxazinones | uomosul.edu.iq |
| 2-Aryl-4H-benzo[d] ontosight.aiarkat-usa.orgoxazin-4-ones | Ruthenium-catalyzed C-H activation | Ortho-functionalized benzoxazinones | acs.org |
Development as Chemical Probes for Biological Systems
Derivatives of 1,4-benzoxazin-3-one are increasingly being developed as chemical probes to investigate complex biological systems. Their ability to selectively interact with specific enzymes, receptors, and other biomolecules makes them powerful tools for elucidating biological pathways and disease mechanisms.
One prominent application is in the study of signal transduction pathways. For example, certain phenethyl benzo ontosight.aiuomosul.edu.iqoxazine-3-ones have been identified as potent, single-digit nanomolar inhibitors of PI3Kγ (Phosphoinositide 3-kinase gamma). nih.gov Since PI3Kγ is a key enzyme in inflammatory cell migration, these compounds serve as valuable probes to study its role in diseases like rheumatoid arthritis and COPD. nih.gov Similarly, derivatives based on a 5-hydroxy-4H-benzo ontosight.aiuomosul.edu.iqoxazin-3-one scaffold have been engineered as highly potent and selective agonists for the β2-adrenoceptor (β2-AR). acs.org These molecules can be used to probe the structure and function of β2-AR, which is critical in conditions like asthma and COPD, and to understand the molecular basis for agonist activity and selectivity. acs.org Furthermore, the antioxidant properties of some C-3 tethered 2-oxo-benzo ontosight.aiuomosul.edu.iqoxazines allow them to be used as probes to study oxidative stress and its role in various pathologies. nih.gov
| Benzoxazinone Derivative | Biological Target | Application as a Probe | Reference |
|---|---|---|---|
| Phenethyl benzo ontosight.aiuomosul.edu.iqoxazine-3-ones | PI3Kγ (Phosphoinositide 3-kinase gamma) | To study inflammatory signaling pathways | nih.gov |
| 5-Hydroxy-4H-benzo ontosight.aiuomosul.edu.iqoxazin-3-one derivatives | β2-adrenoceptor (β2-AR) | To investigate receptor structure, function, and selectivity | acs.org |
| C-3 Tethered 2-oxo-benzo ontosight.aiuomosul.edu.iqoxazines | Free radicals (e.g., DPPH) | To explore the mechanisms of oxidative stress | nih.gov |
| 4H-benzo[e] ontosight.aiarkat-usa.orgoxazin-4-one analogues | PI3Kβ (Phosphoinositide 3-kinase beta) | To probe the structure-activity relationship of PI3K inhibitors | monash.edu |
Integration into Hybrid Molecules and Bioconjugates
A frontier in medicinal chemistry involves the creation of hybrid molecules, where two or more distinct pharmacophores are combined into a single chemical entity. This strategy aims to yield compounds with multi-target activity or improved pharmacological profiles. The 1,4-benzoxazin-3-one scaffold is an attractive component for such molecular chimeras due to its favorable biological properties and synthetic accessibility.
A notable example is the first-of-its-kind synthesis of a molecular scaffold that contains both a benzothiazole (B30560) and a benzo ontosight.aiuomosul.edu.iqoxazin-3(4H)-one bicyclic ring system. nih.govacs.org This was achieved through a serendipitous reaction, highlighting the potential for discovering novel hybrid structures. nih.govacs.org Other research has focused on intentionally creating hybrids, such as linking the benzoxazinone core to a chalcone moiety, another class of compounds known for its wide range of biological activities. raco.cat These hybrid design strategies can lead to molecules with unique and potentially synergistic effects, targeting multiple pathways involved in a disease. The stable and relatively rigid structure of the benzoxazinone core makes it an excellent anchor for attaching other chemical groups to create sophisticated bioconjugates and hybrid drugs.
| Core Scaffold | Integrated Moiety | Resulting Hybrid Molecule Class | Reference |
|---|---|---|---|
| Benzo ontosight.aiuomosul.edu.iqoxazin-3(4H)-one | Benzothiazole | Benzothiazole-benzoxazinone hybrids | nih.govacs.org |
| 4H-3,1-Benzoxazin-4-one | Chalcone | Benzoxazinone-chalcone hybrids | raco.cat |
| 2H-Benzo[b] ontosight.aiuomosul.edu.iqthiazin-3(4H)-one (related scaffold) | Thiadiazole | Benzothiazine-thiadiazole hybrids | mdpi.com |
Emerging Methodologies in the Synthesis and Characterization of 1,4-Benzoxazin-3-one Derivatives
The synthesis of 1,4-benzoxazin-3-one derivatives is evolving with the adoption of modern, efficient, and environmentally friendly methodologies. These emerging techniques offer significant advantages over conventional methods in terms of reaction time, yield, purity, and sustainability. arkat-usa.org
Microwave-assisted synthesis has become a prominent method, drastically reducing reaction times from hours to minutes while often improving product yields and purity. arkat-usa.orggoogle.com Another innovative approach involves biocatalysis, such as the use of Candida antarctica lipase (B570770) B (Novozym 435) to catalyze a decarboxylative Michael addition. nih.gov This green chemistry method allows for the formation of complex products in a one-pot process under mild conditions. nih.gov In the realm of metal-catalyzed reactions, palladium-catalyzed domino carbonylation–cyclization reactions using CO-releasing molecules have been developed. nih.govdiva-portal.org This avoids the need to handle toxic carbon monoxide gas directly and provides an efficient route to the benzoxazinone core. nih.govdiva-portal.org Other advanced methods include cascade annulations and oxidative coupling reactions. nih.gov
Characterization of these molecules relies on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), which together confirm the structures of the newly synthesized compounds. tandfonline.comacs.org
| Methodology | Key Features | Example Application | Reference |
|---|---|---|---|
| Conventional Heating | Long reaction times, often lower yields | Standard cyclization reactions | arkat-usa.org |
| Microwave-Assisted Synthesis | Rapid (minutes vs. hours), improved yields, fewer byproducts | One-pot multicomponent synthesis of 1,4-benzoxazines | arkat-usa.org |
| Biocatalysis (Enzymatic) | Mild conditions, high selectivity, environmentally friendly | Lipase-catalyzed synthesis of 1,4-benzoxazinone derivatives | nih.gov |
| Palladium-Catalyzed Domino Reaction | High efficiency, avoids hazardous reagents (e.g., CO gas) | Carbonylation-cyclization to form 4H-benzo[e] ontosight.aiarkat-usa.orgoxazin-4-ones | nih.govdiva-portal.org |
Predictive Modeling and Artificial Intelligence in 1,4-Benzoxazinone Research
The integration of predictive modeling and artificial intelligence (AI) is revolutionizing the research and development of 1,4-benzoxazinone derivatives. These computational tools accelerate the discovery process, reduce costs, and provide deep insights into molecular behavior, transforming drug discovery into a more engineering-like discipline. youtube.com
Machine learning (ML) and deep learning (DL) algorithms analyze vast datasets to identify promising drug targets and predict the biological activities of novel compounds. nih.gov For the benzoxazinone class, AI can be used for virtual screening of large chemical libraries to identify potential hits, predict drug-target interactions, and optimize lead compounds for desired properties. nih.gov For instance, molecular docking simulations are used to predict the binding patterns of benzoxazinone derivatives with their target proteins, such as the β2-adrenoceptor or acetylcholinesterase, guiding rational drug design. acs.orgmdpi.com
Furthermore, computational methods like Density Functional Theory (DFT) are employed to characterize the electronic structure of newly synthesized molecules, helping to explain their formation and reactivity. nih.govacs.org AI models, including graph neural networks (GNNs), are being trained to understand the "grammar of chemistry," enabling them to generate novel molecular structures with specific, desirable properties from scratch. youtube.comnih.gov This predictive power helps to prioritize which derivatives to synthesize and test, making the research workflow significantly more efficient. elifesciences.org
| Computational Technique | Application | Insights Gained | Reference |
|---|---|---|---|
| Molecular Docking | Predicting binding modes of derivatives in enzyme/receptor active sites. | Understanding structure-activity relationships (SAR) and rational design of more potent compounds. | acs.orgmdpi.com |
| Density Functional Theory (DFT) | Characterizing electronic structures and reaction mechanisms. | Confirmation of synthesized structures and understanding thermodynamic favorability. | nih.govacs.org |
| Machine Learning (ML) / Deep Learning (DL) | Virtual screening, prediction of bioactivity and toxicity. | Accelerated identification of lead compounds and prioritization of synthetic targets. | nih.govnih.gov |
| Graph Neural Networks (GNNs) | Predicting molecular properties and generating novel molecules. | De novo design of benzoxazinone derivatives with optimized pharmacological profiles. | youtube.comnih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 8-Ethyl-4H-benzo[1,4]oxazin-3-one and its derivatives?
- Methodological Answer : The synthesis typically involves cyclization reactions of substituted benzene precursors. For example, 1,5-difluoro-2,4-dinitrobenzene can be used to generate benzo[1,4]oxazin-3-one derivatives via nucleophilic aromatic substitution and subsequent ring closure . Copper-mediated cyanation under high-temperature conditions (e.g., 250°C in N-methylpyrrolidinone) is also effective, yielding intermediates like 6-amino-8-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one with yields ranging from 24% to 62% depending on reaction time and purification steps .
Q. How can researchers characterize the purity and structural identity of benzo[1,4]oxazin-3-one derivatives?
- Methodological Answer : Techniques include:
- NMR spectroscopy for verifying substituent positions and ring closure.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- X-ray crystallography to resolve complex tricyclic derivatives (e.g., 6-hydroxy-4H-1-oxa-4,5,8-triazaanthracen-3-one) .
- Chromatographic methods (HPLC, TLC) to monitor reaction progress and purity, as described in protocols involving crystallization from toluene/ethyl acetate .
Q. What substituents are commonly introduced to the benzo[1,4]oxazin-3-one scaffold, and how do they influence reactivity?
- Methodological Answer : Key substituents include:
- Halogens (e.g., bromo, chloro) : Introduced via electrophilic substitution or cyanation reactions to enhance electrophilicity for downstream functionalization .
- Amino groups : Added via nitro reduction (e.g., using Pd/C hydrogenation) to improve solubility and bioactivity .
- Alkyl chains (e.g., ethyl) : Incorporated at the 8-position to modulate lipophilicity and pharmacokinetic properties .
Advanced Research Questions
Q. How can researchers optimize reaction yields for copper-mediated cyanation of halogenated benzo[1,4]oxazin-3-ones?
- Methodological Answer : Yield optimization requires:
- Temperature control : Prolonged heating (20 hours vs. overnight) improves conversion rates (e.g., from 24% to 62%) .
- Solvent selection : Polar aprotic solvents like N-methylpyrrolidinone enhance copper catalyst activity.
- Post-reaction workup : Sequential washing with citric acid, sodium bicarbonate, and brine minimizes byproduct contamination .
Q. What strategies address contradictions in pharmacological data for benzo[1,4]oxazin-3-one derivatives?
- Methodological Answer : Discrepancies in receptor binding or bioactivity often arise from:
- Substituent stereochemistry : For example, 8-ethyl vs. 8-hydroxy derivatives show divergent M1 muscarinic receptor agonism (e.g., AC260584 increases acetylcholine release in rat models) .
- Assay conditions : Validate receptor specificity using knockout models or competitive binding assays to isolate target effects .
Q. How can structural modifications enhance the selectivity of benzo[1,4]oxazin-3-one-based MAGL inhibitors?
- Methodological Answer : Rational design involves:
- Pyrido-fusion : Hexapyrido[4,3-b][1,4]oxazin-3-one derivatives improve MAGL inhibition by extending π-π stacking interactions in the enzyme's active site .
- Substituent positioning : Fluoro or amino groups at the 7- or 8-positions enhance binding affinity and metabolic stability .
Q. What experimental models are suitable for evaluating the neuropharmacological effects of benzo[1,4]oxazin-3-one derivatives?
- Methodological Answer :
- In vivo microdialysis : Measures dopamine and acetylcholine release in rodent medial prefrontal cortex, as demonstrated for AC260584 .
- Syk kinase inhibition assays : Use purified enzyme or cell-based models (e.g., R406 inhibits Syk with IC₅₀ < 100 nM) .
Q. How do solvent solubility and formulation impact preclinical testing of benzo[1,4]oxazin-3-one compounds?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
